![molecular formula C21H17FN4O2 B2570746 2-(4-氟苯基)-N-(3-(6-甲氧基咪唑并[1,2-b]哒嗪-2-基)苯基)乙酰胺 CAS No. 955780-77-5](/img/structure/B2570746.png)
2-(4-氟苯基)-N-(3-(6-甲氧基咪唑并[1,2-b]哒嗪-2-基)苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a mixture of compound 5 (0.34 g, 0.92 mmol), compound 12a (0.444 g, 2.48 mmol), and DIPEA (0.57 mL, 3.3 mmol) in DMSO (10 mL) was stirred at 80 °C for 8 h. The mixture was then cooled to room temperature and quenched with water .科学研究应用
- Drug Scaffold : Imidazopyridine, the core structure of this compound, is considered a “drug prejudice” scaffold due to its versatility in medicinal chemistry . Researchers explore its potential as a scaffold for designing novel drugs targeting various diseases.
- Neurodegenerative Diseases : Dysregulation of tropomyosin receptor kinases (TrkA/B/C) is implicated in neurodegenerative conditions like Parkinson’s, Huntington’s, and Alzheimer’s disease . Investigating this compound’s interaction with Trk receptors could yield therapeutic insights.
- Synthetic Strategies : The synthesis of imidazopyridines employs diverse strategies, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination . Understanding these methods aids in designing efficient synthetic routes.
Medicinal Chemistry
Organic Synthesis
作用机制
It’s worth noting that compounds with the imidazo[1,2-a]pyridine structure, like the one , are recognized as important in medicinal chemistry due to their wide range of applications . They are often used as a scaffold in drug design .
Additionally, compounds with similar structures have been found to inhibit tropomyosin receptor kinases (TrkA/B/C), which are known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .
属性
IUPAC Name |
2-(4-fluorophenyl)-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c1-28-21-10-9-19-24-18(13-26(19)25-21)15-3-2-4-17(12-15)23-20(27)11-14-5-7-16(22)8-6-14/h2-10,12-13H,11H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMPCVGVWQUFSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。